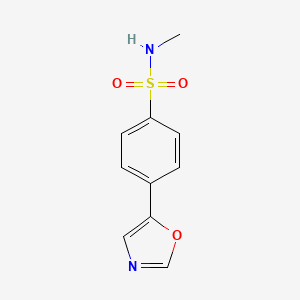

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

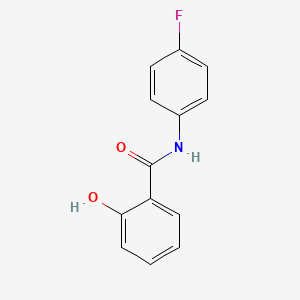

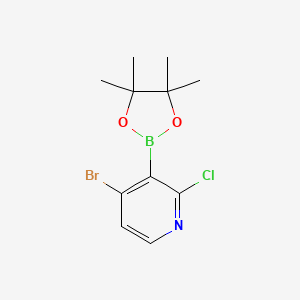

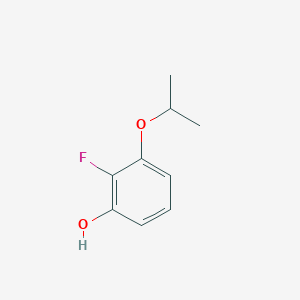

“N-Methyl-4-oxazol-5-yl-benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has shown potential in enhancing the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli . Its role in combating antibiotic resistance is significant, given the rising concern over drug-resistant pathogens.

Antimonooxidase Effect

In vitro studies have revealed that N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide exhibits an antimonooxidase effect . This activity is important in the context of oxidative stress-related diseases, where monooxidase enzymes play a role.

Oncology: Potential in Cancer Therapy

The inhibition of carbonic anhydrases by this compound has implications in oncology . Carbonic anhydrases are involved in tumor acidification, and their inhibition can disrupt the microenvironment of cancer cells, potentially leading to therapeutic benefits.

Treatment of Epilepsy

The compound’s inhibition of carbonic anhydrases may also be explored for the treatment of epilepsy . By modulating the activity of these enzymes, it could help in managing the excitability of neurons that leads to seizures.

Development of Anti-Infective Drugs

The compound’s pharmacological profile suggests its utility in the development of modern anti-infective drugs . Its interaction with enzymes that are crucial for pathogen survival makes it a candidate for further research in this field.

Antioxidant Properties

Oxazole derivatives, which include N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide , have been reported to possess antioxidant properties . This can be beneficial in the prevention and treatment of diseases caused by oxidative stress.

Anti-Inflammatory and Analgesic Effects

While specific data on the anti-inflammatory and analgesic effects of this compound were not found in the search results, oxazole derivatives are generally known for such activities . Further research could explore these potential applications for N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide .

Mecanismo De Acción

Target of Action

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, also known as SCHEMBL14969344 or MFCD34168862, is a promising drug candidate . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition is selective, meaning it primarily affects this specific isoform of the enzyme .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by N-Methyl-4-oxazol-5-yl-benzenesulfonamide affects various biochemical pathways. Carbonic anhydrases play a crucial role in regulating pH and fluid balance, among other physiological processes . Therefore, the inhibition of these enzymes can have significant downstream effects.

Result of Action

The molecular and cellular effects of N-Methyl-4-oxazol-5-yl-benzenesulfonamide’s action primarily involve the reduction of human carbonic anhydrase II activity . This can lead to changes in physiological processes regulated by this enzyme, potentially resulting in therapeutic effects.

Propiedades

IUPAC Name |

N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWONEXANCCIEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-oxazol-5-yl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.